molecular formula C24H27NO5 B2804470 9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010882-87-7

9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

货号: B2804470
CAS 编号: 1010882-87-7
分子量: 409.482
InChI 键: OMUSACIFCJISQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine heterocyclic core. Its structure includes a 4-methoxyphenyl substituent at position 3 and a 3-isopropoxypropyl chain at position 9 (Figure 1).

The 3-isopropoxypropyl side chain distinguishes it from hydroxyalkyl or methoxyalkyl derivatives, likely enhancing lipophilicity and metabolic stability compared to polar hydroxylated analogs . The 4-methoxyphenyl group is a common pharmacophore in anti-inflammatory agents, as seen in related chromeno-oxazinones .

属性

IUPAC Name

3-(4-methoxyphenyl)-9-(3-propan-2-yloxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-16(2)28-12-4-11-25-13-20-22(30-15-25)10-9-19-23(26)21(14-29-24(19)20)17-5-7-18(27-3)8-6-17/h5-10,14,16H,4,11-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUSACIFCJISQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative belonging to the class of chromeno compounds. Its structural complexity suggests potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C20H25N2O4C_{20}H_{25}N_{2}O_{4} with a molecular weight of approximately 357.43 g/mol. The structure features a chromeno moiety fused with an oxazine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, derivatives such as 9a have shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF7, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
9aHeLa2.59
DoxorubicinHeLa2.35
14gMCF74.66
DoxorubicinMCF74.57

The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest and induction of apoptosis. For example, compound 9a has been shown to induce S-phase arrest in HeLa cells and trigger significant levels of early and late apoptosis compared to control cells . Furthermore, these compounds exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Table 2: CDK Inhibition Activity

CompoundCDK TargetIC50 (µM)Reference
9aCDK21.630
14gCDK20.460
RibociclibCDK20.068

Case Studies

Several case studies have been conducted to evaluate the biological activity of related chromeno compounds:

  • Study on HeLa Cells : A study demonstrated that compound 9a not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways involving caspase activation .
  • MCF7 Cell Line Evaluation : Research indicated that 14g , a derivative with similar structural features, exhibited potent cytotoxicity against MCF7 cells and showed a favorable safety profile on normal cell lines .
  • In Vivo Studies : Preliminary in vivo studies have suggested that these compounds may also exhibit anti-tumor activity in animal models, although further research is needed to confirm these findings.

相似化合物的比较

Structural Modifications and Physicochemical Properties

Key structural variations among chromeno-oxazinone derivatives include substituents on the phenyl ring (position 3) and the alkyl/ether chain (position 9). These modifications significantly influence solubility, melting points, and biological activity.

Compound Name R₁ (Position 3) R₂ (Position 9) Melting Point (°C) Key Properties
Target Compound 4-Methoxyphenyl 3-Isopropoxypropyl Not reported High lipophilicity (predicted); potential anti-inflammatory activity
3-(4-Methoxyphenyl)-9-(3-methoxypropyl)-analog 4-Methoxyphenyl 3-Methoxypropyl Not reported Reduced steric hindrance vs. isopropoxy; moderate metabolic stability
3-(4-Chlorophenyl)-9-(3-methoxypropyl)-analog 4-Chlorophenyl 3-Methoxypropyl Not reported Enhanced electron-withdrawing effects; possible cytotoxic activity
9-(4-Hydroxypentyl)-3-(3,4-dimethoxyphenyl)-analog (4e, n=4) 3,4-Dimethoxyphenyl 4-Hydroxypentyl 160–161 Higher polarity due to hydroxyl; tautomerization observed in polar solvents
Ferrocenyl-derivative (e.g., Compound 12b ) Ferrocenyl group Dimethylaminomethyl Not reported Organometallic properties; antimalarial activity (IC₅₀: 0.8 μM against P. falciparum)

Tautomerization and Solvent Effects

Chromeno-oxazinones with hydroxylated side chains (e.g., 4-hydroxyalkyl derivatives ) undergo tautomerization between oxazinone and chromenone forms, influenced by solvent polarity. The target compound’s isopropoxypropyl chain, being non-hydroxylated, likely stabilizes the oxazinone form, reducing tautomeric interconversion and enhancing structural predictability in biological systems .

常见问题

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step pathways, including cyclization for the chromeno-oxazine core and nucleophilic substitutions for substituents like isopropoxypropyl. Key steps:
  • Core formation : Use Pechmann condensation under reflux with arylglyoxals and malono derivatives (e.g., ethanol solvent, 80°C) to generate the chromeno framework .
  • Substituent introduction : Optimize reaction time and catalysts (e.g., Lewis acids) for regioselective substitution at the 3- and 9-positions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity .
    Table 1 : Synthesis Optimization Parameters
StepReaction ConditionsYield RangeKey Catalysts
Core FormationEthanol, 80°C, 12h60–75%H₂SO₄ (0.1 eq)
Isopropoxypropyl AdditionDMF, 100°C, 6h70–85%K₂CO₃
Methoxyphenyl SubstitutionTHF, rt, 24h65–80%Pd(PPh₃)₄

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure, and what critical data points should researchers prioritize?

  • Methodological Answer :
  • NMR : Prioritize ¹H and ¹³C NMR to confirm substituent positions. Key signals:
  • Methoxyphenyl: δ 3.8 ppm (OCH₃), aromatic protons at δ 6.8–7.2 ppm .
  • Isopropoxypropyl: δ 1.2 ppm (CH₃), δ 3.5–4.0 ppm (OCH₂) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 435.18 (calc. 435.19) .
  • IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .

Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to normal cells (e.g., HEK293) to assess selectivity .
  • Antioxidant Activity : Measure ROS reduction in LPS-induced macrophages using DCFH-DA fluorescence .
  • Dosage Range : Test 1–100 µM concentrations to identify therapeutic windows.

Advanced Research Questions

Q. How can researchers resolve contradictions between observed cytotoxicity and antioxidant effects in studies involving this compound?

  • Methodological Answer : Contradictions may arise from concentration-dependent effects or cell-type specificity.
  • Experimental Design :

Perform parallel assays on the same cell line (e.g., HeLa) under identical conditions.

Use sub-cytotoxic doses (e.g., 10 µM) for antioxidant assays to isolate non-apoptotic pathways .

Validate via flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. ROS modulation.

  • Data Interpretation : Cytotoxicity at >50 µM may overshadow antioxidant effects observed at lower doses.

Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets like enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., COX-2, NF-κB). Prioritize the methoxyphenyl group for hydrogen bonding with active sites .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR : Correlate substituent lipophilicity (logP) with bioactivity using Hammett constants for methoxy/isopropoxy groups .

Q. What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies :

Prepare solutions in buffers (pH 2–9) and incubate at 25°C/37°C for 24–72h.

Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.
    Table 2 : Stability Data (pH 7.4, 37°C)
Time (h)% RemainingDegradation Products
2498%None detected
4895%Trace oxidation
7289%Methoxyphenyl ether cleavage

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。